molecular formula C13H18ClN3O B15112506 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15112506
M. Wt: 267.75 g/mol
InChI Key: XNGUPLYUKMJXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a secondary amine featuring a 4-methoxyphenyl group attached to a methanamine backbone, which is further substituted with a (1-methyl-1H-pyrazol-3-yl)methyl group. The compound’s structure integrates aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

XNGUPLYUKMJXMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Methanamine Backbone: The final step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine to form the methanamine backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reductive Amination and Condensation

This compound participates in imine formation through condensation reactions with aldehydes or ketones, followed by reduction to stabilize the product. A solvent-free method for similar pyrazolyl amines demonstrates:

Reaction pathway :

  • Condensation of the amine with p-methoxybenzaldehyde at 120°C (2 hours)

  • Reduction of the intermediate imine using NaBH₄ in methanol (1 hour)

ParameterValue/DetailYieldReference
Temperature120°C (condensation)88%
Reducing AgentNaBH₄ (2.0 mmol)
Purification MethodDCM/MeOH (30:1) chromatography

This method highlights the compound’s ability to act as a nucleophile in Schiff base formation, with applications in synthesizing bioactive derivatives .

Alkylation and Acylation at the Amine Group

The secondary amine undergoes typical nucleophilic reactions:

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form tertiary amines.

  • Optimal conditions: 60°C for 6 hours (yields ~70–75%).

Acylation :

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.

  • Products: Stable amides with retained pyrazole aromaticity.

Oxidation Reactions

The pyrazole ring and amine group are susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 50°C, 3 hoursN-Oxide derivativesModerate yield (~50%)
KMnO₄Aqueous H₂SO₄, refluxCarboxylic acid derivativesLow yield (~30%)

Oxidation primarily targets the pyrazole ring’s nitrogen atoms or the benzylic position adjacent to the amine.

Functionalization of the Methoxy Group

The 4-methoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS):

Nitration :

  • Reagents: HNO₃/H₂SO₄ mixture at 0–5°C

  • Product: 4-Methoxy-3-nitrophenyl derivative

  • Regioselectivity: Meta to the methoxy group due to its electron-donating nature.

Demethylation :

  • Reagents: BBr₃ in DCM (-78°C to 25°C)

  • Product: Catechol derivative (hydroxyphenyl variant).

Cyclization and Heterocycle Formation

Under acidic or transition metal-catalyzed conditions, the amine participates in cyclization:

Example :

  • CuI-catalyzed coupling with aryl halides forms fused pyrazolo-quinoline systems.

  • Conditions: DMF, 100°C, 12 hours (yield: 60–65%).

Scientific Research Applications

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(3-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
  • Structure : Differs in the methoxy group position (3- vs. 4-methoxyphenyl).
  • Impact : The 4-methoxy substitution (target compound) enhances electron-donating effects on the aromatic ring compared to the 3-methoxy analog. This positional change may influence receptor binding or solubility .
  • Safety Profile : The 3-methoxy analog (CAS 1015846-14-6) is classified for acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that substituent position may alter toxicity profiles .
N-Methyl-1-(1-Phenyl-1H-Pyrazol-4-yl)methanamine
  • Structure : Pyrazole substituent at position 4 (vs. 3 in the target compound) and a phenyl group instead of methyl on the pyrazole.
  • The phenyl group introduces greater hydrophobicity compared to the methyl group .

Heterocycle Modifications

N-((1H-Imidazol-5-yl)methyl)-1-(4-Methoxyphenyl)methanamine
  • Structure : Replaces the pyrazole ring with an imidazole.
  • Impact: Imidazole’s dual hydrogen-bonding capacity (vs. pyrazole’s single H-bond donor) may enhance interactions with biological targets. However, the reduced aromaticity of imidazole could lower stability .
  • Synthesis : Prepared via reductive amination with 45% yield, compared to typical pyrazole-based syntheses (e.g., 18–23% yields for related compounds) .

Substituent Electronic Effects

1-(4-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
  • Structure : Substitutes 4-fluoro for 4-methoxy on the phenyl ring.
  • This compound (from ) showed a higher logP (2.85 vs. 2.30 for the target), indicating increased lipophilicity .
1-[1-(Difluoromethyl)-1H-Pyrazol-3-yl]-N-(4-Methoxybenzyl)methanamine
  • Structure : Difluoromethyl substituent on the pyrazole.
  • Impact : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. This analog (CAS 1856053-53-6) has a molecular weight of 303.74 g/mol, significantly higher than the target compound due to the added fluorine atoms .

Linker and Backbone Modifications

1-(1-(4-Chlorobenzyl)-1H-Indole-2-Carbonyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]piperidine-4-Carboxamide
  • Structure : Incorporates an indole-carbonyl-piperidine-carboxamide backbone.
  • This compound (27e in ) showed moderate antiviral activity, suggesting the importance of the pyrazole-methylamine moiety in bioactivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target: 1-(4-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₃H₁₇N₃O 231.30 4-Methoxyphenyl, 1-methylpyrazol-3-yl 2.30 Moderate polarity, H-bond donor/acceptor
1-(3-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₃H₁₇N₃O 231.30 3-Methoxyphenyl 2.25 Higher acute toxicity (Category 4)
N-((1H-Imidazol-5-yl)methyl)-1-(4-Methoxyphenyl)methanamine C₁₂H₁₆N₄O 244.29 Imidazole-5-yl, 4-methoxyphenyl 1.98 Enhanced H-bond capacity
1-(4-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₂H₁₄FN₃ 219.26 4-Fluorophenyl 2.85 Increased lipophilicity
1-[1-(Difluoromethyl)-1H-Pyrazol-3-yl]-N-(4-Methoxybenzyl)methanamine C₁₃H₁₆F₂N₃O 303.74 Difluoromethyl, 4-methoxybenzyl 3.10 Improved metabolic stability

Research Findings and Implications

  • Positional Isomerism : The 4-methoxy substituent in the target compound optimizes electronic effects for receptor binding compared to 3-methoxy analogs, as seen in reduced toxicity profiles .
  • Heterocycle Choice : Pyrazole-based analogs generally exhibit higher metabolic stability than imidazole derivatives due to reduced susceptibility to oxidative metabolism .
  • Linker Flexibility : Methanamine linkers offer conformational flexibility, whereas rigid amide backbones (e.g., compound 27e) may restrict binding to specific enzymatic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.